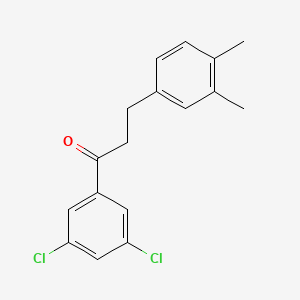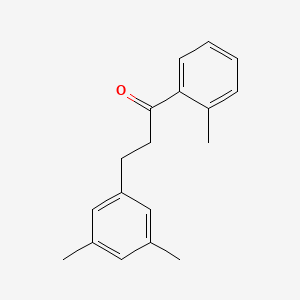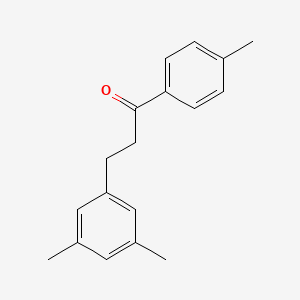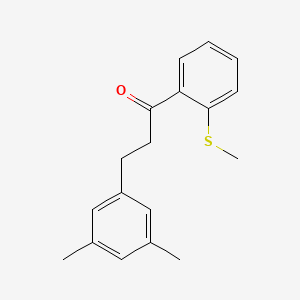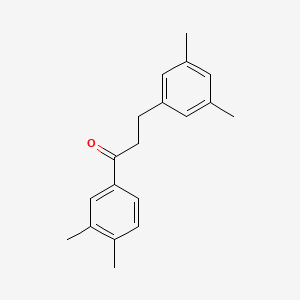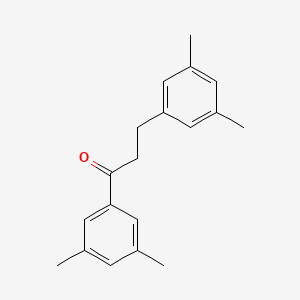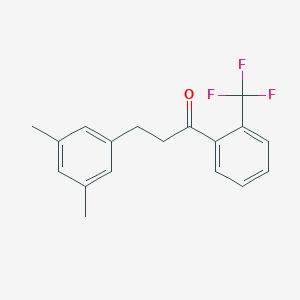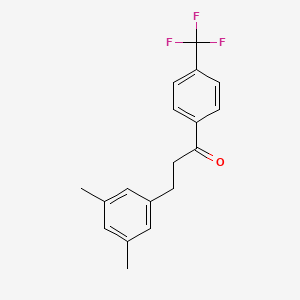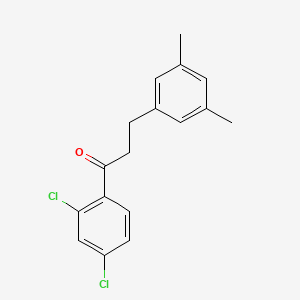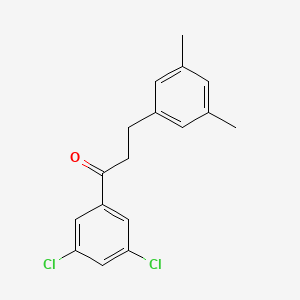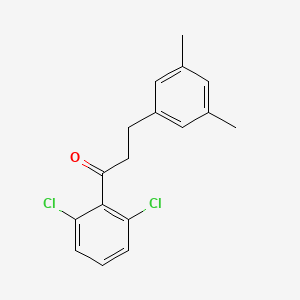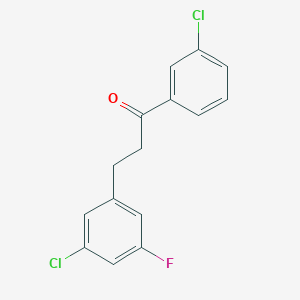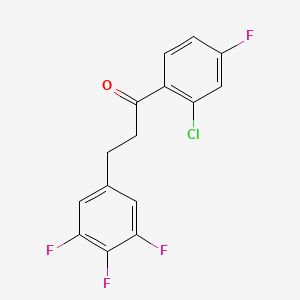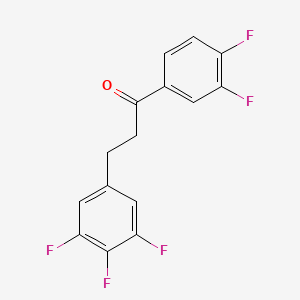![molecular formula C17H25NO3 B1360720 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-32-0](/img/structure/B1360720.png)
7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid” is a chemical compound that has been used in various scientific research fields. The molecule contains a total of 46 bonds. There are 21 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 aromatic tertiary amine, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid” includes a variety of bonds and functional groups. It contains a total of 46 bonds, including 21 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 aromatic tertiary amine, and 1 hydroxyl group .
Scientific Research Applications
Fluorescent Labeling Applications
Fluorescent Labeling Reagents : 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, due to its fluorescent properties, has been utilized in the development of highly sensitive fluorescent derivatization reagents for carboxylic acids in High-Performance Liquid Chromatography (HPLC). This application allows for the nearly quantitative derivatization of saturated carboxylic acids into their corresponding fluorescent esters, enhancing the detection capabilities in HPLC systems (Takechi, Kamada & Machida, 1996).
Chemical Synthesis and Medicinal Chemistry
Synthesis of Organic Compounds : The compound serves as an important intermediate in organic synthesis, particularly for arylboronic acid compounds which are known for their low toxicity, good thermal stability, and compatibility with various functional groups (Zhang Da, 2015).
Development of CCR5 Antagonists : The synthesis process for orally active CCR5 antagonists involves the use of intermediates related to 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. These compounds are significant in medicinal chemistry for their potential therapeutic applications (Ikemoto et al., 2005).
Photoreactive and Photo-protective Applications
Photoremovable Groups in Chemistry and Biology : Derivatives of 7-substituted 4-methylcoumarin, related to 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, are utilized as photoprotecting groups. These compounds are beneficial in releasing carboxylic acids more efficiently in aqueous solutions compared to other variants, making them crucial in the field of photochemistry (Bassolino, Halabi & Rivera‐Fuentes, 2017).
Optoelectronic Properties and Applications
Optoelectronic Properties : The compound's derivatives are utilized in various applications, including laser dyes, fluorescent labels, and biomedical inhibitors. However, they are prone to molecular aggregation, affecting the consistency of their optoelectronic properties. Studies have been conducted to understand the aggregation behavior and optoelectronic characteristics better (Liu et al., 2014).
Probing Intracellular Changes
Intracellular pH Changes : A derivative of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid has been designed and synthesized as a pH-sensitive probe, CS-P, capable of tracking intracellular pH changes. The probe's fluorescence intensity correlates with cellular pH variations, offering a tool for observing intracellular processes (Liu et al., 2015).
properties
IUPAC Name |
7-[4-(diethylamino)phenyl]-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-18(4-2)15-12-10-14(11-13-15)16(19)8-6-5-7-9-17(20)21/h10-13H,3-9H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVUATFFNDSZQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

